molecular formula C25H40O8 B1447239 Androstanediol-17g CAS No. 148616-25-5

Androstanediol-17g

Cat. No. B1447239
M. Wt: 468.6 g/mol
InChI Key: ZJYZOWMDMWQJIV-WWLGJQRMSA-N
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Description

Androstanediol-17g, also known as androst-5-ene-3β,17β-diol, is an endogenous weak androgen and estrogen steroid hormone. It is an intermediate in the biosynthesis of testosterone from dehydroepiandrosterone (DHEA) and is closely related to androstenedione . It is a naturally occurring androstane steroid .


Synthesis Analysis

Androstanediol-17g is a direct metabolite of the most abundant steroid produced by the human adrenal cortex, DHEA . It is less androgenic than the related compound, Δ4-androstenediol, and has been found to stimulate the immune system . It is derived from dehydroepiandrosterone by the reduction of the 17-keto group (17-hydroxysteroid dehydrogenases) and is converted to testosterone by the oxidation of the 3-beta hydroxyl group to a 3-keto group (3-hydroxysteroid dehydrogenases) .


Molecular Structure Analysis

Androstanediol-17g contains a total of 77 bonds; 37 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 carboxylic acid (aliphatic), 5 hydroxyl groups, and 4 secondary .


Chemical Reactions Analysis

Androstanediol-17g is converted to testosterone by the oxidation of the 3-beta hydroxyl group to a 3-keto group (3-hydroxysteroid dehydrogenases) .


Physical And Chemical Properties Analysis

Androstanediol-17g contains a total of 77 bonds; 37 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 carboxylic acid (aliphatic), 5 hydroxyl groups, and 4 secondary .

Scientific Research Applications

Radioimmunoassay Development

Research has led to the development of a radioimmunoassay for 5α-androstane-3α,17β-diol 17-glucuronide (androstanediol-17G). This assay uses a specific conjugate and antiserum raised in rabbits, allowing for precise measurement of androstanediol-17G from plasma without prior chromatography, providing a tool for accurate hormonal analysis (Rao, Rodríguez, Moore, & Cessac, 1992).

Understanding Dihydrotestosterone Metabolism

Another study developed a specific radioimmunoassay for serum androstanediol 17G, a dihydrotestosterone metabolite. This assay helps in distinguishing between different androstanediol isomers and understanding their production influenced by various factors, potentially aiding in understanding hormone-related conditions (Thompson, Rittmaster, Rodríguez, Moore, & Rao, 1990).

Safety And Hazards

Androstanediol-17g is possibly unsafe for most people when taken by mouth. There is some concern that products can vary from what is listed on the label. Women who take androstanediol-17g might develop some male characteristics including deepening of the voice, facial hair growth, acne, abnormal menstrual periods, male-pattern baldness, thickening of the skin, and depression .

Future Directions

The future directions of Androstanediol-17g research could focus on its role in the alternative (backdoor) androgen production and masculinization in the human fetus . Further studies could also investigate the impact of the UGT2B15 D85Y polymorphism and the UGT2B17 deletion polymorphism on the glucuronidation pattern of androgens/androgen metabolites .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYZOWMDMWQJIV-WWLGJQRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Androstanediol-17g

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
T Onishi, H Takei, A Kambegawa, S Saisho… - Steroids, 2002 - Elsevier
… be replaced by androstanediol-17G, while androstanediol-17G-HRP … to be replaced by androstanediol-17G. These findings … Both androstanediol-17G-HRP and androstanediol-17G lack …
Number of citations: 2 www.sciencedirect.com
PN Rao, AM Rodriguez, PH Moore Jr, JW Cessac - Steroids, 1992 - Elsevier
… to androstanediol- 17G. One antigen was obtained by coupling androstanediol- 17G to … reported its utility in the RIA of androstanediol-17G after chromatographic separation.’ We …
Number of citations: 10 www.sciencedirect.com
DL Thompson, RS Rittmaster, AM Rodriguez… - Journal of steroid …, 1990 - Elsevier
… Since the production of these isomers may be influenced by different factors, we have developed a specific radioimmunoassay for androstanediol 17G. The antibody was raised against …
Number of citations: 10 www.sciencedirect.com
大西寿和 - 2001 - ci.nii.ac.jp
CiNii 博士論文 - A highly specific heterologous enzyme immunoassay for 5α-androstane-3α, 17β-diol 17-glucuronide (androstanediol-17G) and developmental patterns of urinary …
Number of citations: 3 ci.nii.ac.jp
C Swanson, D Mellström, M Lorentzon… - The Journal of …, 2007 - academic.oup.com
Context: Previous in vitro studies have demonstrated that the UDP glucuronosyltransferase (UGT)2B15 and UGT2B17 glucuronidate androgens and their metabolites. Objective: Our …
Number of citations: 70 academic.oup.com
Y Saisho - jstage.jst.go.jp
… the three glucuronidated metabolites of androgens, namely androsterone glucuronide (ADT-G, 20.9%), 3α-androstanediol-3G (12.3%) and 3α-androstanediol-17G (17.5%). Serum E2 …
Number of citations: 3 www.jstage.jst.go.jp
CF Peng, YW Chen, W Chen, CL Xu, JM Kim, ZY Jin - Food Chemistry, 2008 - Elsevier
A new heterologous ELISA method for detecting acetylgestagen multi-residues in animal fat was developed. An antibody generated has high cross-reactivity with relative progestogens (…
Number of citations: 52 www.sciencedirect.com
T Onishi, H Takei, A Kambegawa… - …, 2002 - San Francisco: Holden-Day, 1963-
Number of citations: 0

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